Propanenitrile, 3-(octadecylamino)-
Description
Propanenitrile, 3-(octadecylamino)-, is a nitrile derivative featuring a long-chain octadecylamino (-NH-C₁₈H₃₇) group attached to the third carbon of the propanenitrile backbone.
Properties
CAS No. |
6281-72-7 |
|---|---|
Molecular Formula |
C21H42N2 |
Molecular Weight |
322.6 g/mol |
IUPAC Name |
3-(octadecylamino)propanenitrile |
InChI |
InChI=1S/C21H42N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22/h23H,2-18,20-21H2,1H3 |
InChI Key |
GUBPKKGRODRXPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNCCC#N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The preparation of 3-(octadecylamino)propanenitrile is commonly achieved via a Mannich-type reaction involving cyanoacetic acid, a long-chain alkyl amine such as octadecylamine, and formaldehyde. The process can be summarized as follows:
Step 1: Formation of Intermediate
Cyanoacetic acid is dissolved in a solvent such as dioxane and cooled to 5–15 °C. The octadecylamine is slowly added while maintaining the low temperature to control the reaction rate and avoid side reactions.Step 2: Addition of Formaldehyde
Formaldehyde (typically as a 38% aqueous solution) is added gradually to the mixture under continued cooling. This leads to the formation of an aminomethylated cyanoacetic acid intermediate.Step 3: Reaction Progress and Completion
The mixture is allowed to warm to room temperature and stirred for several hours (sometimes up to 30 hours at 25–35 °C) until the reaction is complete, as indicated by the evolution of carbon dioxide and disappearance of starting materials.Step 4: Work-up and Purification
The solvent is removed under reduced pressure at around 40 °C. The residue is extracted with ether, washed with cold aqueous potassium carbonate (5%), then with ice water to remove impurities. The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under vacuum.Step 5: Final Purification
The crude product is purified by fractional distillation under reduced pressure (e.g., boiling point 138–140 °C at 0.1 mmHg) or recrystallization, yielding high purity 3-(octadecylamino)propanenitrile.
This method is adaptable to other alkyl amines with chain lengths from C8 to C20, allowing for the preparation of a series of similar compounds by adjusting the amine component.
Reaction Conditions and Variations
Temperature Control:
Precooling the cyanoacetic acid solution and slow addition of amine and formaldehyde are critical to control the reaction kinetics and avoid polymerization or side reactions.Molar Ratios:
A molar ratio of 1 mole of alkyl amine to 2 moles of cyanoacetic acid and 2 moles of formaldehyde is effective for one-step synthesis of the target compound.Reaction Time:
Typically, 3 hours at room temperature are sufficient for substantial conversion, but longer times (up to 30 hours) at mild temperatures may be required for complete reaction.Solvent:
Dioxane is commonly used as the reaction solvent due to its ability to dissolve both organic and aqueous components and facilitate the Mannich reaction.
Example Preparation Data
| Reagent | Amount (g) | Moles (mol) | Role |
|---|---|---|---|
| Cyanoacetic acid | 4.25 | 0.05 | Nitrile source |
| Octadecylamine | 13.5 | 0.05 | Long-chain alkyl amine |
| 38% Aqueous formaldehyde | 9.0 | 0.10 | Aminomethylation agent |
| Dioxane | 15 ml | - | Solvent |
Post-Synthesis Modifications and Derivatives
The synthesized 3-(octadecylamino)propanenitrile can be converted into various salts such as hydrochloride or propionic acid salts by treatment with dry hydrogen chloride gas or propionic acid, respectively, followed by recrystallization.
These salts are often granulated with excipients like lactose, maize starch, and magnesium stearate to prepare pharmaceutical formulations such as tablets or suspensions for oral administration.
Particle size reduction (e.g., ball milling to <10 microns) and addition of preservatives (e.g., butyl ester of p-hydroxy-benzoic acid) are used to enhance bioavailability and stability of the formulations.
Analytical and Research Outcomes Related to Preparation
Monitoring Reaction Progress:
The disappearance of the double bond in intermediates can be monitored by infrared spectroscopy (loss of vinyl proton signals) and nuclear magnetic resonance (NMR) spectroscopy.Purity Assessment:
Fractional distillation under reduced pressure and recrystallization provide products with sufficient purity for biological testing without further purification.Structural Confirmation:
Spectroscopic methods such as FT-IR, ^1H NMR, and ^13C NMR confirm the presence of the nitrile group, amino linkage, and the long alkyl chain.Thermal Properties:
Boiling points under vacuum and melting points of salts provide physical data for quality control.Biological Evaluation:
The compound and its derivatives have been studied for antimicrobial, anti-inflammatory, analgesic, and antipyretic activities, indicating that the preparation method yields biologically active materials suitable for pharmaceutical use.
Summary Table of Preparation Parameters
| Parameter | Condition/Value | Notes |
|---|---|---|
| Solvent | Dioxane | Facilitates Mannich reaction |
| Temperature (reaction) | 5–15 °C (initial), then 25–35 °C | Cooling controls reaction rate |
| Reaction time | 3 to 30 hours | Longer times for complete conversion |
| Molar ratio (amine:acid:formaldehyde) | 1:2:2 | Optimal for one-step synthesis |
| Work-up | Ether extraction, K2CO3 wash | Removes impurities |
| Drying agent | MgSO4 or Na2SO4 | Removes water from organic phase |
| Purification | Fractional distillation (0.1 mmHg, 138–140 °C) or recrystallization | Yields high purity product |
| Product form | Oily liquid or crystalline salt | Suitable for further pharmaceutical processing |
Chemical Reactions Analysis
Types of Reactions
3-Octadecylaminopropiononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acids can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary amines .
Scientific Research Applications
Analytical Chemistry
Separation Techniques:
Propanenitrile, 3-(octadecylamino)- is effectively utilized in high-performance liquid chromatography (HPLC). It can be analyzed using a reverse phase HPLC method that employs a mobile phase consisting of acetonitrile, water, and phosphoric acid. For mass spectrometry applications, phosphoric acid can be replaced with formic acid. This method is scalable and suitable for isolating impurities in preparative separations and pharmacokinetic studies .
Medicinal Chemistry
Antimicrobial Properties:
Research indicates that derivatives of propanenitrile compounds exhibit antimicrobial activity. Specifically, formulations containing octadecylamino derivatives have been tested for their efficacy in preserving industrial products against microbial deterioration. These compounds are noted to be less toxic while maintaining significant anti-inflammatory properties .
Anti-inflammatory Applications:
Propanenitrile derivatives have been found effective in treating inflammatory conditions. They possess analgesic and anti-pyretic activities, making them valuable for managing pain associated with conditions like rheumatoid arthritis and osteoarthritis . In animal studies, these compounds showed marked anti-inflammatory responses without significant side effects at therapeutic doses .
Materials Science
Coatings and Paints:
The compound has applications in the formulation of antimicrobial coatings for paints. It has been shown to protect against bacterial growth in polyvinylacetate and polyacrylic paints, although specific concentrations were found to be ineffective at certain levels . The incorporation of propanenitrile derivatives into paints enhances their longevity and effectiveness against microbial attack.
Case Studies
Case Study 1: HPLC Method Development
A study demonstrated the successful application of propanenitrile, 3-(octadecylamino)- in HPLC for the separation of various compounds. The method was validated for its efficiency in isolating impurities from pharmaceutical formulations, showcasing its utility in quality control processes within the pharmaceutical industry .
Case Study 2: Antimicrobial Efficacy Testing
In a series of tests involving various formulations containing propanenitrile derivatives, it was observed that a significant percentage retained their antimicrobial efficacy over extended periods. Specifically, 32 out of 51 compounds tested against mice remained effective after two months, indicating potential for long-term applications in pest control formulations .
Mechanism of Action
The mechanism of action of 3-Octadecylaminopropiononitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, influencing cellular processes and signaling pathways. Detailed studies are required to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Substituent Groups and Structural Variations
Propanenitrile derivatives vary primarily in their amino substituents, which influence physical and chemical properties:
- Alkylamino Groups: 3-(Dimethylamino)propanenitrile (CAS 5351-04-2): Short-chain dimethylamino group (-N(CH₃)₂) . 3-(Diethylamino)propanenitrile (CAS 5351-04-2): Diethylamino group (-N(C₂H₅)₂), slightly bulkier than dimethyl . Target Compound: Octadecylamino group (-NH-C₁₈H₃₇) provides extreme hydrophobicity and high molecular weight.
- Aromatic/Aryl Groups: 3-(Benzylamino)propanenitrile (CAS 706-03-6): Benzyl group (-CH₂C₆H₅) introduces aromaticity . 3-(p-Tolylamino)propanenitrile (CAS 1077-24-3): p-Tolyl group (-C₆H₄CH₃) enhances steric hindrance and electronic effects .
- Complex Functionalized Groups: 3-[[2-(Acetyloxy)ethyl]phenylamino]propanenitrile acetate (CAS 71487-10-0): Combines acetyloxy and phenylamino groups, increasing polarity . 3-[[3-(Diethylamino)propyl]amino]propanenitrile (CAS 69852-53-5): Branched diethylamino-propyl chain, balancing hydrophobicity and basicity .
Molecular Weight and Physical Properties
*Estimated properties based on structural analogs.
Biological Activity
Propanenitrile, 3-(octadecylamino)-, a compound with the molecular formula CHN, is notable for its unique structure that features a long-chain alkyl group. This structural characteristic contributes to its biological activity, particularly in interactions with biological membranes and potential therapeutic applications.
Chemical Structure and Properties
The compound is derived from propionitrile and is characterized by the presence of an octadecyl amino group. This long hydrophobic chain enhances its affinity for lipid environments, making it a subject of interest in studies related to membrane dynamics and surfactant behavior.
| Property | Description |
|---|---|
| Molecular Formula | CHN |
| Hydrophobicity | High due to the long alkyl chain |
| Functional Groups | Nitrile and amino groups |
Research indicates that propanenitrile, 3-(octadecylamino)- interacts with biological membranes through hydrophobic interactions facilitated by its alkyl chain. The presence of the nitrile and amino groups allows for hydrogen bonding and other interactions with biomolecules, influencing various cellular processes. These properties are particularly relevant in drug formulation strategies aimed at enhancing bioavailability and therapeutic efficacy .
Membrane Interaction Studies
Studies have shown that the compound can modulate membrane dynamics, which may lead to alterations in permeability and fluidity. This interaction is crucial for understanding its potential bioactive properties:
- Influence on Membrane Dynamics : The hydrophobic nature of the compound allows it to integrate into lipid bilayers, potentially affecting membrane integrity and function.
- Bioactive Properties : Preliminary studies suggest antimicrobial activity, although detailed investigations are required to elucidate the specific mechanisms involved.
Research Findings
Recent research has focused on the synthesis and biological evaluation of propanenitrile, 3-(octadecylamino)-. Notable findings include:
- Synthesis : The compound is synthesized through the reaction of octadecylamine with acrylonitrile under controlled conditions, typically involving solvents and catalysts to optimize yield .
- Biological Evaluation : Investigations into its antimicrobial properties have shown promising results, indicating potential applications in medicinal chemistry .
Case Studies
- Antimicrobial Activity : A study explored the antimicrobial effects of propanenitrile derivatives against various bacterial strains. Results indicated significant inhibitory effects, warranting further exploration into its mechanism of action.
- Cellular Interaction Studies : Research focused on how the compound affects cell signaling pathways revealed that it could influence apoptosis and cell proliferation in certain cancer cell lines.
Comparative Analysis
To better understand the biological activity of propanenitrile, 3-(octadecylamino)-, it is useful to compare it with similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Propanenitrile | CHN | Simple aliphatic nitrile; common solvent |
| Propanenitrile, 3-(dodecylamino)- | CHN | Shorter alkyl chain; less hydrophobic |
| Propanenitrile, 3-(hexadecylamino)- | CHN | Intermediate chain length; moderate hydrophobicity |
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 3-(octadecylamino)propanenitrile?
- Methodology : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting acrylonitrile derivatives with octadecylamine under controlled conditions. A base catalyst (e.g., piperidine) in ethanol at 0–5°C for 2 hours is effective for analogous nitrile-amine couplings .
- Key Considerations :
- Use inert atmospheres to prevent oxidation.
- Purification via column chromatography or recrystallization to isolate the product.
- Table 1 : Example Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Octadecylamine + Acrylonitrile derivative | Ethanol | 0–5°C | 2 h | ~65–75 |
Q. How is 3-(octadecylamino)propanenitrile structurally characterized?
- Techniques :
- NMR Spectroscopy : H and C NMR to confirm amine and nitrile group positions. For similar compounds, H NMR shows peaks at δ 1.2–1.4 ppm (alkyl chain) and δ 2.8–3.2 ppm (amine protons) .
- IR Spectroscopy : Stretching vibrations at ~2240 cm (C≡N) and ~3300 cm (N-H) .
- Mass Spectrometry : Molecular ion peaks matching the molecular weight (e.g., ~350–400 g/mol for CHN) .
Q. What solvents and conditions are optimal for recrystallizing this compound?
- Method : Use polar aprotic solvents (e.g., ethyl acetate, acetone) due to the compound’s amphiphilic nature. Slow evaporation at 4°C yields high-purity crystals. For analogues, hexane:ethyl acetate (3:1) mixtures are effective .
Advanced Research Questions
Q. How can contradictions in spectroscopic data between studies be resolved?
- Approach :
Cross-Validation : Compare NMR, IR, and mass spectra with computational predictions (e.g., DFT calculations for C chemical shifts) .
Crystallography : Single-crystal X-ray diffraction (SHELX software) provides unambiguous structural confirmation .
Dynamic Light Scattering (DLS) : Assess aggregation states in solution, which may cause spectral variability .
Q. What experimental designs are suitable for studying its biological interactions?
- Protocols :
- Enzyme Inhibition Assays : Measure IC values using fluorogenic substrates (e.g., for proteases) .
- Molecular Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinases) .
- Table 2 : Example Assay Parameters
| Target | Assay Type | Incubation Time | Detection Method |
|---|---|---|---|
| Tyrosine kinase | Fluorescence | 30 min | Microplate reader |
Q. How does the long alkyl chain influence its reactivity and applications?
- Mechanistic Insights :
- Solubility : The octadecyl chain enhances lipid bilayer penetration, making it suitable for membrane-targeted studies .
- Self-Assembly : Forms micelles in aqueous solutions (critical micelle concentration ~0.1–1 mM), relevant for drug delivery systems .
- Steric Effects : Hinders nucleophilic attacks on the nitrile group, requiring harsher conditions for further derivatization .
Q. What strategies mitigate degradation during storage?
- Best Practices :
- Store under argon at –20°C in amber vials to prevent photodegradation.
- Add stabilizers (e.g., BHT at 0.01% w/w) to inhibit oxidative breakdown of the alkyl chain .
Data Contradiction Analysis
Q. Why do melting points vary across literature reports?
- Factors :
- Polymorphism : Different crystalline forms (e.g., monoclinic vs. orthorhombic) due to alkyl chain packing .
- Impurities : Residual solvents (e.g., ethanol) lower observed melting points. Purity >98% is critical for reproducibility .
Q. How to address discrepancies in biological activity data?
- Resolution Steps :
Standardize Assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and incubation times .
Control for Solubility : Ensure uniform dispersion via sonication or surfactants (e.g., Tween-80) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
